{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine
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Overview
Description
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and an amine group attached to a methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine typically involves the reaction of 4-(2-fluoroethoxy)benzyl chloride with 2-methylpropylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the fluoroethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
{[4-(2-Methoxyethoxy)phenyl]methyl}(2-methylpropyl)amine: Similar structure but with a methoxyethoxy group instead of a fluoroethoxy group.
{[4-(2-Chloroethoxy)phenyl]methyl}(2-methylpropyl)amine: Contains a chloroethoxy group, which may alter its reactivity and biological activity.
{[4-(2-Bromoethoxy)phenyl]methyl}(2-methylpropyl)amine: Features a bromoethoxy group, potentially affecting its chemical properties.
Uniqueness
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[[4-(2-fluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(2)9-15-10-12-3-5-13(6-4-12)16-8-7-14/h3-6,11,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGOMGGXIVCMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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